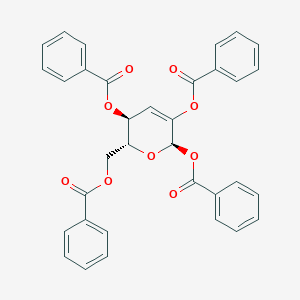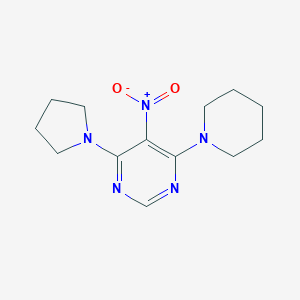![molecular formula C16H23NO2 B326664 N-[2-(4-cyclohexylphenoxy)ethyl]acetamide CAS No. 282104-64-7](/img/structure/B326664.png)
N-[2-(4-cyclohexylphenoxy)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-cyclohexylphenoxy)ethyl]acetamide, also known as CEPA, is a chemical compound with the molecular formula C16H23NO2. It has a molecular weight of 261.36 g/mol. This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The linear formula of N-[2-(4-cyclohexylphenoxy)ethyl]acetamide is C16H23NO2 . The compound has a molecular weight of 261.367 .Physical And Chemical Properties Analysis
N-[2-(4-cyclohexylphenoxy)ethyl]acetamide has a molecular weight of 261.36 g/mol. More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Chemoselective Acetylation and Synthesis
Acetamide derivatives have been synthesized for potential applications in pharmacology and organic synthesis. For instance, chemoselective acetylation of aminophenol using immobilized lipase demonstrated an effective approach for synthesizing antimalarial drug intermediates (Magadum & Yadav, 2018). Similarly, novel acetamide derivatives were synthesized and evaluated for their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, showcasing the therapeutic potential of such compounds (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial and Anticancer Activities
Studies on acetamide derivatives also highlight their antimicrobial and anticancer activities. For example, novel imines and thiazolidinones derived from acetamide compounds exhibited significant antibacterial and antifungal activities (Fuloria, Singh, Yar, & Ali, 2009). Another study synthesized 2-(substituted phenoxy) acetamide derivatives and assessed them for anticancer, anti-inflammatory, and analgesic activities, highlighting their potential as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Molecular Docking and Crystal Structure Analysis
Further research includes the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for anticancer applications, demonstrating the utility of acetamide derivatives in drug design and development (Sharma et al., 2018). Additionally, the synthesis and characterization of acetamide compounds for anti-inflammatory agents have been explored, emphasizing the importance of structural analysis in understanding bioactivity (Ilango et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(4-cyclohexylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13(18)17-11-12-19-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFJROMXWVQERQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271123 |
Source


|
| Record name | N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
282104-64-7 |
Source


|
| Record name | N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282104-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,6-tetra-O-acetyl-1-S-[(diethylamino)carbothioyl]-1-thiohexopyranose](/img/structure/B326582.png)

![2,3,4,6-tetra-O-acetyl-1-S-[(dimethylamino)carbothioyl]-1-thiohexopyranose](/img/structure/B326584.png)
![5-(benzoyloxy)-6-[(benzoyloxy)methyl]-2-oxo-5,6-dihydro-2H-pyran-3-yl benzoate](/img/structure/B326587.png)

![2-(Benzoyloxy)-1-[1-(benzoyloxy)-2-(benzyloxy)ethyl]-4,4-bis(ethylsulfanyl)-3-hydroxybutyl benzoate](/img/structure/B326590.png)
![2-[(acetyloxy)amino]-2-deoxy-4,6-O-(4-methoxybenzylidene)hexopyranose](/img/structure/B326591.png)
![4-methoxyphenyl 3,4,6-tri-O-acetyl-2-[(acetyloxy)amino]-2-deoxyhexopyranoside](/img/structure/B326592.png)
![[(4aR,6S,8R)-7-(acetyloxyamino)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-oxopentanoate](/img/structure/B326594.png)
![[(2R,3S,4R,6S)-3,4-diacetyloxy-6-phenylsulfanyl-5-[(2,2,2-trichloro-1-hydroxyethyl)amino]oxan-2-yl]methyl acetate](/img/structure/B326595.png)

![N-[1-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B326599.png)
![N-[1-(4-bromophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B326602.png)
![N-[1-(4-bromophenyl)ethyl]furan-2-carboxamide](/img/structure/B326603.png)